

Application of GAT211 in autaptic hippocampal neuron studies.

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Compound of Interest

Compound Name: GAT211

Cat. No.: B1674636

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Application of GAT211 in Autaptic Hippocampal Neuron Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GAT211 is a racemic compound that acts as a positive allosteric modulator (PAM) and agonist at the cannabinoid 1 receptor (CB1R).[1][2] Its unique properties make it a valuable tool for studying the endogenous cannabinoid system, particularly in simplified neuronal models like autaptic hippocampal neurons. These neurons, grown in isolation on micro-islands of glial cells, form synapses onto themselves ("autapses") and represent an excellent model for studying presynaptic mechanisms of neurotransmitter release.[1] They robustly exhibit depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity mediated by the retrograde signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG) and subsequent activation of presynaptic CB1Rs.[1][2]

A critical aspect of **GAT211** is its enantiomer-specific activity. The racemic mixture can be resolved into its two enantiomers:

- **GAT229** (S-(-)-enantiomer): Acts as a pure positive allosteric modulator (PAM) of CB1R. It does not activate the receptor on its own but enhances the effect of endogenous agonists

like 2-AG.[1]

- GAT228 (R-(+)-enantiomer): Behaves as a direct agonist of the CB1R, activating the receptor even in the absence of an endogenous ligand.[1]

This differential pharmacology allows for the precise dissection of agonist versus PAM effects on synaptic transmission.

Data Presentation

The following tables summarize the quantitative effects of **GAT211** and its enantiomers on excitatory postsynaptic currents (EPSCs) in wild-type (WT) and CB1 receptor knockout (CB1^{-/-}) autaptic hippocampal neurons. Data is extracted from Mitjavila et al. (2017).[1]

Table 1: Effect of **GAT211** (1μM) on EPSC Charge

Genotype	Relative EPSC Charge (mean ± SEM)	n	p-value (vs. CB1 ^{-/-})
WT	0.62 ± 0.08	14	<0.005
CB1 ^{-/-}	1.00 ± 0.02	5	N/A

Table 2: Effect of GAT228 (1μM, R-(+)-agonist enantiomer) on EPSC Charge

Genotype	Relative EPSC Charge (mean ± SEM)	n
WT	0.81 ± 0.08	10
CB1 ^{-/-}	0.99 ± 0.03	5

Table 3: Effect of GAT229 (1μM, S-(-)-PAM enantiomer) on EPSC Charge

Genotype	Relative EPSC Charge (mean \pm SEM)	n
WT	No direct inhibition observed	10
CB1-/-	No direct inhibition observed	6

Table 4: Effect of ZCZ011 (1 μ M, related compound) on EPSC Charge

Genotype	Relative EPSC Charge (mean \pm SEM)	n	p-value (vs. CB1-/-)
WT	0.65 \pm 0.08	9	<0.005
CB1-/-	1.06 \pm 0.02	4	N/A

Experimental Protocols

I. Preparation of Autaptic Hippocampal Neuron Cultures

This protocol is adapted from standard methods for generating micro-island cultures.

Materials:

- Newborn (P0-P1) mouse pups (either wild-type or CB1-/-)
- Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution)
- Enzyme solution (e.g., papain or trypsin)
- Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
- Astrocyte-conditioned medium
- Glass coverslips coated with a non-permissive substrate (e.g., agarose) and stamped with a permissive substrate (e.g., collagen, poly-D-lysine)
- 24-well culture plates

Procedure:

- **Prepare Astrocyte Feeder Layer:** Plate astrocytes on the patterned coverslips 1-3 weeks prior to neuronal plating to form a monolayer on the micro-islands.
- **Dissection:** Euthanize pups according to approved protocols. Dissect hippocampi in ice-cold dissection medium.
- **Digestion:** Incubate the hippocampal tissue in the enzyme solution to dissociate the cells.
- **Trituration:** Gently triturate the tissue to obtain a single-cell suspension.
- **Plating:** Plate the dissociated neurons at a low density onto the astrocyte-coated coverslips in the 24-well plates.
- **Culture:** Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Neurons are typically ready for experiments after 1-2 weeks in vitro.

II. Electrophysiological Recording of DSE

Solutions:

- **Extracellular solution (in mM):** 119 NaCl, 5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 30 glucose, and 20 HEPES.
- **Internal solution (for patch pipette):** Standard internal solution for whole-cell voltage-clamp recordings.
- **GAT211/GAT228/GAT229 stock solutions:** Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the extracellular solution on the day of the experiment.

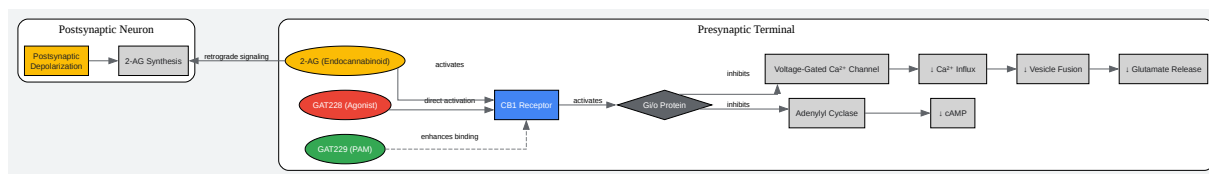
Procedure:

- **Establish Whole-Cell Configuration:** Obtain a whole-cell voltage-clamp recording from an isolated autaptic neuron. Hold the membrane potential at -70 mV.

- **Baseline EPSC Recording:** Evoke EPSCs at a low frequency (e.g., 0.5 Hz) by a brief depolarizing step (e.g., 1 ms to 0 mV) to establish a stable baseline.
- **Drug Application:** Perfuse the bath with the extracellular solution containing **GAT211** or one of its enantiomers at the desired concentration (e.g., 1 μ M).
- **Assess Direct Effects:** Continue to record EPSCs to determine if the compound has a direct agonist effect (i.e., a decrease in EPSC amplitude).
- **DSE Protocol:**
 - After establishing a new baseline in the presence of the drug, elicit DSE by depolarizing the neuron to 0 mV for a range of durations (e.g., 50 ms to 10 s).
 - Resume the 0.5 Hz stimulation immediately after the depolarizing step to monitor the suppression and recovery of the EPSC.
- **Data Analysis:**
 - Measure the charge of the EPSC by integrating the current.
 - Normalize the post-depolarization EPSC charge to the baseline to quantify the magnitude of DSE.
 - Construct a depolarization-response curve by plotting the magnitude of DSE against the duration of the depolarizing pulse. A leftward and/or downward shift in this curve in the presence of a compound like GAT229 indicates positive allosteric modulation.

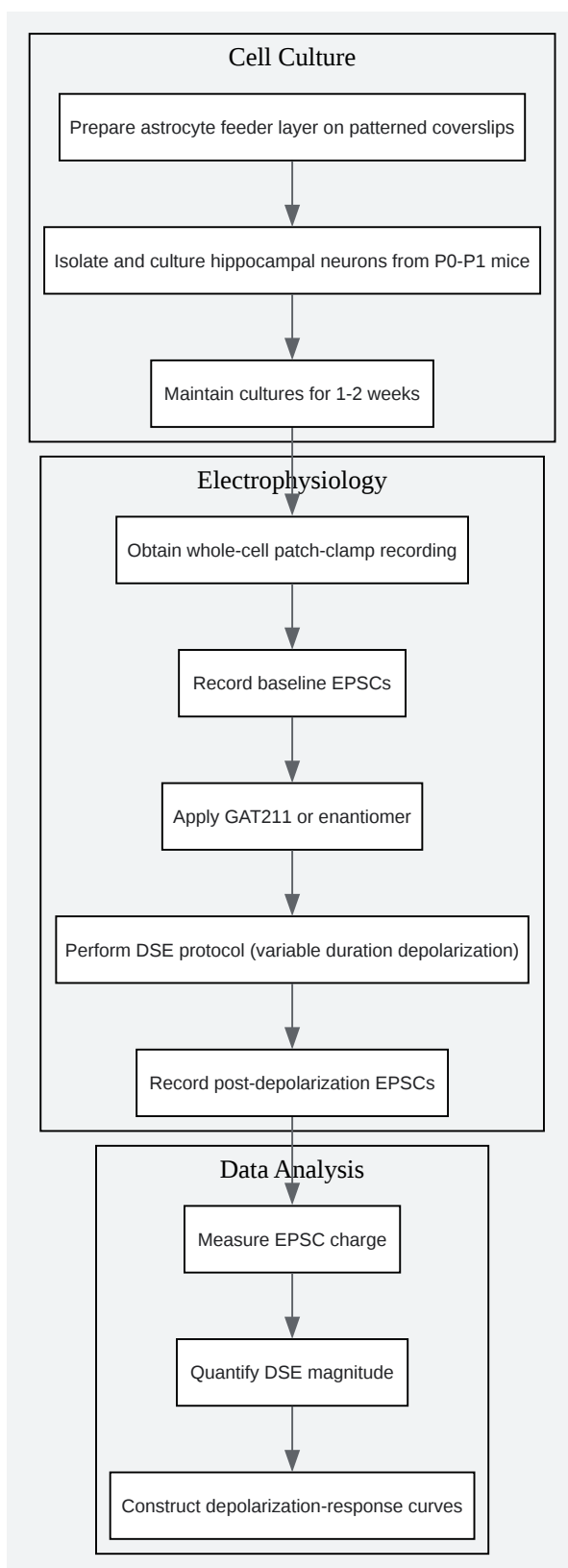
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: Signaling pathway of **GAT211** enantiomers at a presynaptic terminal.



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References

- 1. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
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